PF-04628935

Catalog No.
S539112
CAS No.
M.F
C24H26ClN7OS
M. Wt
496.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04628935

Product Name

PF-04628935

IUPAC Name

1-[2-[[2-chloro-4-(triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone

Molecular Formula

C24H26ClN7OS

Molecular Weight

496.0 g/mol

InChI

InChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3

InChI Key

MTDYDDJVCIHZKH-UHFFFAOYSA-N

SMILES

CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl

solubility

Soluble in DMSO

Synonyms

PF-04628935; PF04628935; PF 04628935; PF-4628935; PF4628935; PF 4628935.

Canonical SMILES

CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl

The exact mass of the compound 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone is 495.1608 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-04628935 is a highly potent, small-molecule inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a) with an IC50 of 4.6 nM [1]. Originally developed from a spirocyclic piperidine-azetidine scaffold, it is distinguished by its ability to suppress the high constitutive basal activity of the ghrelin receptor. Unlike later-generation clinical candidates optimized strictly for peripheral metabolic indications, PF-04628935 retains an oral bioavailability of 43% in rats and exhibits robust blood-brain barrier (BBB) penetration . This pharmacokinetic profile makes it a critical procurement choice for laboratories investigating the central neuropharmacology of ghrelin, including its roles in stress, anxiety, and dopamine regulation within the central nervous system.

Substituting PF-04628935 with structurally related analogs or generic ghrelin antagonists fundamentally compromises neurobehavioral study designs. The closely related clinical analog PF-05190457 was explicitly engineered to restrict brain exposure (MDR efflux ratio of 7; brain/plasma AUC = 0.16) to minimize central nervous system side effects during peripheral diabetes trials, rendering it ineffective for central psychiatric or neurological models[1]. Furthermore, substituting with classic neutral antagonists like JMV2959 (IC50 = 32 nM) fails to account for the intrinsic constitutive activity of GHS-R1a. Because GHS-R1a possesses high maximal signaling activity even in the absence of ghrelin, only a potent inverse agonist like PF-04628935 can fully silence baseline receptor tone, a requirement for accurate baseline neuroendocrine mapping.

Functional Blood-Brain Barrier Penetration for Central Target Engagement

PF-04628935 was selected for its ability to cross the blood-brain barrier, achieving central target engagement [1]. In contrast, the structurally related clinical candidate PF-05190457 was optimized to avoid the CNS, exhibiting an MDR efflux ratio of 7 and a low brain/plasma AUC of 0.16 in murine models[2]. PF-04628935 maintains a 43% oral bioavailability in rats with sufficient brain penetration to effectively modulate GHS-R1a in central regions [1].

Evidence DimensionBrain penetration and oral bioavailability
Target Compound Data43% oral bioavailability (rat) with functional CNS penetration
Comparator Or BaselinePF-05190457 (brain/plasma AUC = 0.16, MDR efflux ratio = 7)
Quantified DifferencePF-04628935 provides functional central exposure, whereas PF-05190457 is actively effluxed from the brain.
ConditionsIn vivo pharmacokinetic profiling in rodent models

Procurement of PF-04628935 is essential for in vivo CNS studies (e.g., anxiety, stress) where peripheral-restricted analogs like PF-05190457 will fail to reach the target.

Potent Inverse Agonism vs. Neutral Antagonism

The ghrelin receptor exhibits unusually high constitutive activity. PF-04628935 acts as a potent inverse agonist (IC50 = 4.6 nM), effectively reducing this basal signaling tone [1]. In contrast, standard neutral antagonists such as JMV2959 (IC50 = 32 nM) block the binding of exogenous ghrelin but do not suppress the receptor's intrinsic ligand-independent activity . PF-04628935 provides nearly an order of magnitude higher potency than JMV2959 while uniquely enabling the study of basal receptor silencing.

Evidence DimensionReceptor inhibition potency and basal activity suppression
Target Compound DataIC50 = 4.6 nM (Inverse Agonist)
Comparator Or BaselineJMV2959 (IC50 = 32 nM, Neutral Antagonist)
Quantified Difference~7-fold higher potency and the mechanistic ability to suppress constitutive GHS-R1a activity.
ConditionsDisplacement of [125I]Ghrelin from human GHS-R1a expressed in HEK293 cells.

Buyers requiring complete silencing of GHS-R1a baseline signaling must select an inverse agonist like PF-04628935 rather than a standard neutral antagonist.

Formulation Stability and in vivo Processability vs. Peptidic Inhibitors

As a spirocyclic piperidine-azetidine small molecule (MW 496.03), PF-04628935 offers enhanced formulation flexibility compared to early-generation peptidic GHS-R1a antagonists [1]. Peptidic inhibitors often suffer from rapid proteolytic degradation and require specialized parenteral formulations. PF-04628935's stable architecture allows for standard vehicle formulation (e.g., DMSO/saline) and enables both oral dosing and direct stereotaxic microinjection without the handling liabilities of peptides [1].

Evidence DimensionFormulation compatibility and dosing routes
Target Compound DataSmall molecule (MW 496.03) with 43% oral bioavailability
Comparator Or BaselinePeptidic GHS-R1a antagonists (poor oral bioavailability, high proteolytic degradation)
Quantified DifferenceEliminates the need for peptide-specific proteolytic safeguards and enables robust oral bioavailability.
ConditionsIn vivo formulation and administration

Reduces formulation complexity and handling costs for in vivo laboratories, allowing for standard small-molecule dosing protocols.

Central Neurobehavioral Assays (Stress and Anxiety)

Due to its validated brain penetration, PF-04628935 is the optimal choice for stereotaxic microinjection (e.g., into the dorsal raphe nucleus) or systemic dosing to study ghrelin's role in anxiety, stress, and depressive-like behaviors [1].

Constitutive Receptor Activity Mapping

Because it is a potent inverse agonist, PF-04628935 is heavily utilized in in vitro and in vivo models to differentiate between ghrelin-dependent signaling and the intrinsic, ligand-independent basal tone of the GHS-R1a receptor [2].

Oral Pharmacokinetic Benchmarking for CNS Targets

With its 43% oral bioavailability and CNS exposure, PF-04628935 serves as an excellent positive control or benchmark compound in the development of next-generation brain-penetrant GPCR inverse agonists[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Exact Mass

495.1608073 g/mol

Monoisotopic Mass

495.1608073 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024

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